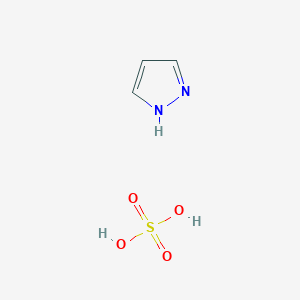
Sulfuric acid--1H-pyrazole (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–1H-pyrazole (1/1) is a compound that combines sulfuric acid with 1H-pyrazole in a 1:1 ratio Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, while 1H-pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–1H-pyrazole (1/1) typically involves the reaction of sulfuric acid with 1H-pyrazole. One common method is to slowly add 1H-pyrazole to concentrated sulfuric acid under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic, and it is crucial to maintain the temperature to avoid decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–1H-pyrazole (1/1) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, ensuring a consistent and high-quality product. The use of automated systems can also enhance safety and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid–1H-pyrazole (1/1) can undergo various chemical reactions, including:
Oxidation: The sulfuric acid component can act as a strong oxidizing agent.
Reduction: Under certain conditions, the compound can be reduced, although this is less common.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of pyrazole.
Reduction: Reduced forms of pyrazole.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Sulfuric acid–1H-pyrazole (1/1) has several applications in scientific research:
- **
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Propriétés
Numéro CAS |
917872-08-3 |
|---|---|
Formule moléculaire |
C3H6N2O4S |
Poids moléculaire |
166.16 g/mol |
Nom IUPAC |
1H-pyrazole;sulfuric acid |
InChI |
InChI=1S/C3H4N2.H2O4S/c1-2-4-5-3-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4) |
Clé InChI |
ZNTBVZRXCXYINT-UHFFFAOYSA-N |
SMILES canonique |
C1=CNN=C1.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

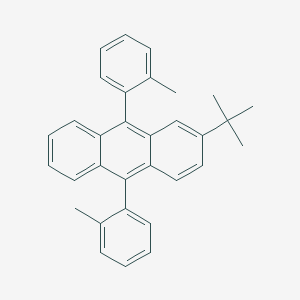
![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
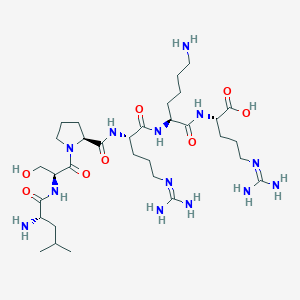
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
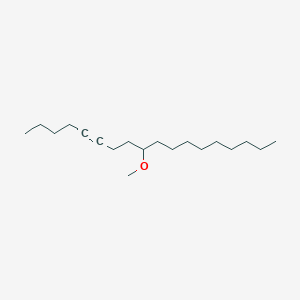
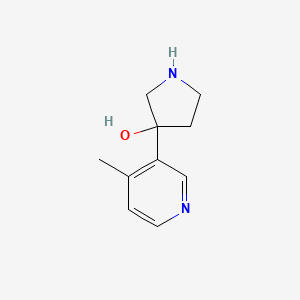
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
![12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
